Pirmagrel
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules similar to Pirmagrel involves intricate chemical processes, including catalytic asymmetric phosphorylation reactions, which are pivotal in achieving optically pure forms of the target compounds. Studies like the streamlined synthesis of phosphatidylinositol analogues emphasize the importance of these reactions in delivering highly precise biological probes for investigating membrane-associated signaling molecules (Xu, Sculimbrene, & Miller, 2006). Additionally, the synthesis and characterization of complex intermediates for polyketide synthases highlight the adaptability and specificity of these synthetic pathways in producing structurally diverse compounds (Mortison, Kittendorf, & Sherman, 2009).
Molecular Structure Analysis
The molecular structure analysis of compounds related to this compound is crucial for understanding their functionality and interaction with biological systems. This analysis includes examining stereochemistry and configurational aspects of molecules, which are essential for their biological activity and interaction with specific receptors or enzymes.
Chemical Reactions and Properties
Chemical reactions involving this compound-like compounds often include nucleophilic substitution reactions, which are fundamental for modifying and functionalizing these molecules for specific scientific or therapeutic applications. The synthesis of end-functional polyisobutylenes through nucleophilic substitution reactions exemplifies the versatility and efficiency of this approach in generating compounds with desired functional groups (Ojha, Rajkhowa, Agnihotra, & Faust, 2008).
Applications De Recherche Scientifique
Materials Research in France
Pirmagrel was part of the French initiative in materials research, particularly under the interdisciplinary program PIRMAT. This program, however, was noted for its failure in advancing materials research in France. The leadership of the CNRS (National Centre for Scientific Research) influenced the research style, differing from the engineering approach of Materials Science and Engineering, thus creating a unique French style in materials research (Bertrand & Bensaude‐Vincent, 2011).
Strategic Behaviours in Scientific Research
Research on strategic behaviours of principal investigators (PIs) in publicly funded research environments has been investigated. These strategic behaviours are crucial in shaping new scientific trajectories, including those related to materials research like this compound. PIs play a key role in research design, adaptation, support, and pursuit, affecting how research projects like those involving this compound are conducted and evolved (O’Kane, Cunningham, & Mangematin, 2015).
NARMAX Modelling and Control Design
NARMAX (Nonlinear Autoregressive Moving Average with eXogenous inputs) modelling has been applied in various research fields, including chemical processes. This approach can be significant in the study and application of this compound, as it offers a comprehensive framework for understanding and manipulating complex systems. Such methodologies can be crucial in advancing research in areas where this compound is a key focus (Guan, Zhao, & Zhu, 2016).
Performance Evaluation in Industrial Research
In the context of sustainable mass customisation enterprises, performance evaluation methodologies have been developed. These methodologies, adaptable to specific industrial contexts, are relevant in the research and application of materials like this compound. They provide a structured approach to measuring and improving the performance of research initiatives (Medini, da Cunha, & Bernard, 2015).
Potassium-Ion Batteries Research
Although not directly related to this compound, research strategies in the field of potassium-ion batteries provide insights into the approach needed for researching and developing new materials. These strategies could potentially be applied to the research and development of this compound in various applications (Zhang, Liu, & Guo, 2019).
Bioreactor Control Research
Research on bioreactor profile control using NARMA neuro controllers provides insights into the controlled environments necessary for material research like this compound. These control systems are essential for maintaining precise conditions required for high-quality research outcomes (Imtiaz, Jamuar, Sahu, & Ganesan, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Pirmagrel, also known as CGS-13080, is a small molecule drug . Its primary target is TXA2 synthase , also known as thromboxane A2 synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Mode of Action
This compound acts as a selective inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of TXA2 synthase by this compound affects the thromboxane-prostanoid pathway . Thromboxane A2 is a part of the eicosanoid family of signaling molecules, which are derived from arachidonic acid. By inhibiting the production of thromboxane A2, this compound can reduce platelet aggregation and vasoconstriction, which are key factors in the formation of blood clots .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a high bioavailability of ≥79% . It has a biological half-life of approximately 7 hours (range 2 to 15 hours) . The compound is primarily excreted in the urine (~68% as inactive metabolites) and feces (27% as inactive metabolites) .
Result of Action
The primary result of this compound’s action is a significant reduction in serum thromboxane B2 levels, the stable metabolic product of thromboxane A2 . This leads to a decrease in platelet aggregation and vasoconstriction, reducing the risk of blood clot formation .
Propriétés
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pirmagrel?
A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.
Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?
A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.
Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?
A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.
Q4: Has this compound demonstrated efficacy in animal models of disease?
A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.
Q5: Are there specific analytical methods used to study this compound?
A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.